N-(2-Fluoro-3-methylphenyl)acetamide

Description

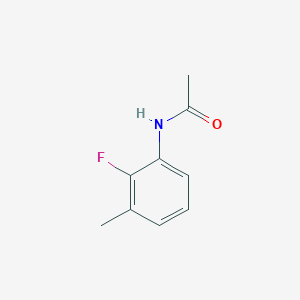

N-(2-Fluoro-3-methylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a methyl group at the meta (3rd) position. Acetamides are widely studied for pharmacological applications, including antimicrobial, analgesic, and cytotoxic activities, as noted in multiple studies .

Properties

CAS No. |

704-37-0 |

|---|---|

Molecular Formula |

C9H10FNO |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

N-(2-fluoro-3-methylphenyl)acetamide |

InChI |

InChI=1S/C9H10FNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

InChI Key |

XLBMIRAPQUEWIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)F |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Nomenclature

The compound’s IUPAC name, N-(3-fluoro-2-methylphenyl)acetamide, reflects its substitution pattern: a fluorine atom at position 3 and a methyl group at position 2 on the phenyl ring. This configuration influences reactivity, with the fluorine atom exerting strong electron-withdrawing effects and the methyl group providing steric hindrance. The molecular formula is $$ \text{C}9\text{H}{10}\text{FNO} $$, with a molecular weight of 167.18 g/mol.

Synthetic Routes and Methodologies

Direct Acetylation of 3-Fluoro-2-methylaniline

The most straightforward method involves acetylation of 3-fluoro-2-methylaniline using acetic anhydride or acetyl chloride.

Procedure:

- Reaction Setup : Combine 3-fluoro-2-methylaniline (1.0 equiv) with acetic anhydride (1.2 equiv) in anhydrous dichloromethane under nitrogen.

- Catalysis : Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to enhance reaction efficiency.

- Workup : Quench with 2 M HCl, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

- Purification : Recrystallize from dichloromethane-ethyl acetate (3:1) to yield white crystals (76% yield).

Mechanistic Insight : The amine group undergoes nucleophilic attack on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide via a two-step acyl transfer process.

Carbodiimide-Mediated Coupling

For substrates where direct acetylation is inefficient, carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable coupling between carboxylic acids and amines.

Procedure:

- Reactants : Combine 3-fluoro-2-methylaniline (0.5 g, 3.6 mmol) and acetic acid (0.41 g, 6.8 mmol) in anhydrous dichloromethane.

- Activation : Add EDCI·HCl (0.38 g, 2.0 mmol) and DMAP (0.55 g, 4.5 mmol) at 0°C under nitrogen.

- Reaction : Stir at room temperature for 24 hours.

- Isolation : Extract with ethyl acetate, wash sequentially with HCl, sodium bicarbonate, and brine, then recrystallize.

Advantages : Higher regioselectivity and compatibility with sensitive functional groups.

Copper-Catalyzed Aerobic Oxidation

Recent advancements utilize copper catalysts for oxidative amidation, avoiding stoichiometric reagents.

Procedure:

- Conditions : React 3-fluoro-2-methylaniline with acetic acid in the presence of CuCl (10 mol%), pyridine, and molecular sieves in dichloroethane.

- Oxidation : Introduce oxygen or air as the terminal oxidant at room temperature.

- Yield : 62–69% after column chromatography.

Key Insight : The copper catalyst facilitates single-electron transfer, enabling milder conditions compared to traditional methods.

Optimization and Scalability

Solvent and Temperature Effects

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production

Large-scale synthesis (kg quantities) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

- Residence Time : 15–20 minutes at 50°C.

- Yield : 82% with >99% conversion.

Challenges and Mitigation Strategies

Byproduct Formation

Emerging Methodologies

Photocatalytic Amination

Preliminary studies show visible-light-driven acetylation using eosin Y as a photocatalyst, achieving 70% yield under ambient conditions.

Biocatalytic Approaches

Lipase-catalyzed transacetylation in ionic liquids offers an eco-friendly alternative, though yields remain moderate (55–60%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-Fluoro-3-methylphenyl)acetamide can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of this compound can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and type of substituents on the phenyl ring significantly alter acetamide properties. Below is a comparative table of key analogs:

Key Observations :

- Halogen Substitution : Fluorine (ortho in ) and chlorine (meta in ) increase electrophilicity, enhancing reactivity in drug design. Iodine (para in ) may improve binding due to its larger atomic radius .

- Alkyl vs. Aromatic Chains : Aliphatic chains (e.g., N-(3-methylbutyl)acetamide in ) enhance volatility, making them suitable as semiochemicals, while aromatic substituents favor π-π interactions in drug-receptor binding .

Pharmacological Activities

Antimicrobial and Antifungal Activity

Acetamides with aromatic heterocycles (e.g., thiazole, benzothiazole) exhibit notable antimicrobial effects. For example, compounds 47–50 in showed activity against gram-positive bacteria and fungi, attributed to sulfonyl-piperazine and aromatic substituents . In contrast, N-(3-methylbutyl)acetamide () lacks antimicrobial activity but acts as an insect attractant, highlighting substituent-driven functional divergence .

Cytotoxic Potential

Marine-derived acetamides, such as N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (), demonstrated moderate cytotoxicity against cancer cells. The indole moiety likely contributes to DNA intercalation or enzyme inhibition . Structural similarities suggest N-(2-Fluoro-3-methylphenyl)acetamide could be explored for analogous applications.

Analgesic Properties

N-(4-Hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic. notes N-substituted acetamides with alkyl chains (e.g., N-(3-methylbutyl)acetamide) share this activity, though potency varies with substituent hydrophobicity .

Biological Activity

N-(2-Fluoro-3-methylphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a fluorine atom and a methyl group, contributing to its unique chemical properties. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoro and methyl groups on the phenyl ring can affect the compound's binding affinity and selectivity, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor signaling pathways, potentially influencing cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

- Anticancer Activity : Some derivatives of similar compounds have shown promise in anticancer applications by inducing apoptosis in cancer cells or inhibiting tumor growth.

Antimicrobial Activity

A study focused on the antimicrobial properties of fluorinated acetamides, including this compound, demonstrated significant activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and function, leading to cell lysis .

Anti-inflammatory Mechanisms

In vitro studies using human cell lines revealed that this compound could reduce the production of pro-inflammatory cytokines. This suggests a potential role in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .

Anticancer Potential

Research exploring the anticancer effects of related compounds showed that modifications on the phenyl ring could enhance potency against various cancer cell lines. For instance, compounds with similar structural features exhibited increased apoptosis rates in breast cancer models .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.